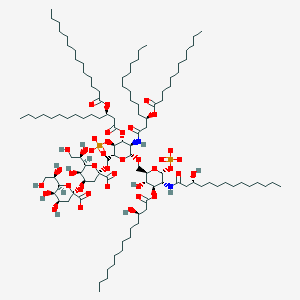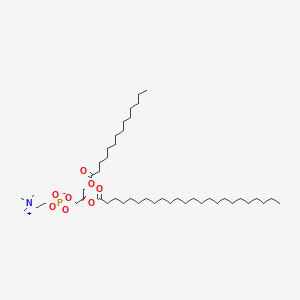
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are tetradecanoyl and tetracosanoyl respectively. It is a phosphatidylcholine 38:0 and a tetradecanoate ester. It derives from a tetracosanoic acid.
Scientific Research Applications
Micellar Concentration and Biological Activity
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine, a compound related to platelet-activating factor (PAF), has been studied for its critical micellar concentration. This parameter is crucial to understand its behavior in biological systems. For example, Kramp et al. (1984) found that the critical micellar concentration values for similar compounds ranged from 0.18 µM to 1.3 µM, suggesting these compounds are present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Enzymatic Synthesis and Biological Effects
Wykle, Malone, and Snyder (1980) explored the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a closely related compound, highlighting its significant biological activities such as antihypertensive effects and potent platelet activation (Wykle, Malone, & Snyder, 1980).
Structural Biology and Bicelle Systems
In structural biology, phospholipid mixtures that form bilayered micelles (bicelles) are vital for studying membrane-bound peptides. Wu et al. (2010) utilized compounds including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (a similar compound) in their study, assessing the suitability of these systems under various conditions (Wu, Su, Guan, Sublette, & Stark, 2010).
Lipid Nanoparticles and Structural Analysis
Lipid nanoparticles are another area of interest. Schmiele et al. (2016) investigated the structure of DMPC-stabilized colloidal tetracosane emulsions, providing insights into the architecture of the stabilizer layer on emulsion droplets (Schmiele et al., 2016).
Lipid Membrane Fusion and Hemifusion
Understanding lipid membrane fusion mechanisms is crucial for biological processes. Holopainen, Lehtonen, and Kinnunen (1999) researched large unilamellar dioleoyl phosphatidic acid/phosphocholine vesicles, providing insights into the molecular-level mechanisms of lipid bilayer fusion (Holopainen, Lehtonen, & Kinnunen, 1999).
properties
Product Name |
1-Tetradecanoyl-2-tetracosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H92NO8P |
Molecular Weight |
818.2 g/mol |
IUPAC Name |
[(2R)-2-tetracosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChI Key |
HZKNKWPYIHKKKL-USYZEHPZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)

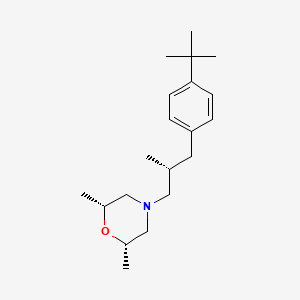
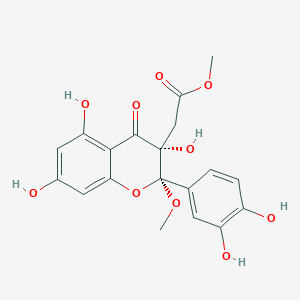
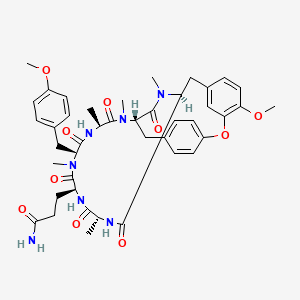
![N-(2-Methoxyethyl)-4-[(6-Pyridin-4-Ylquinazolin-2-Yl)amino]benzamide](/img/structure/B1263992.png)
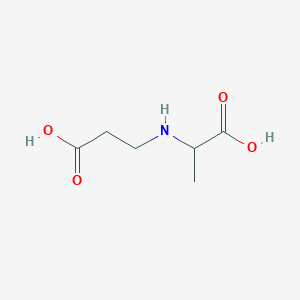
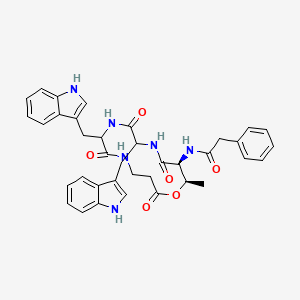
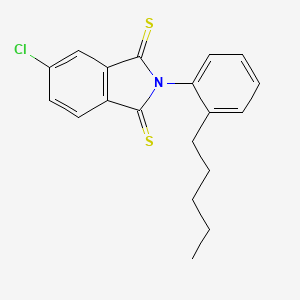
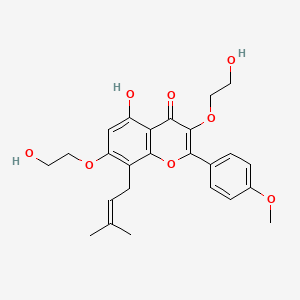

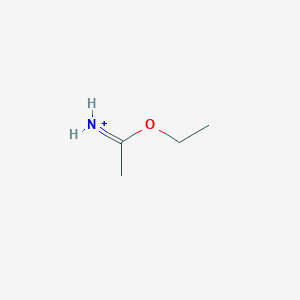
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-azetidinyl]methyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1264004.png)
